TRPA1 Antagonist Potency: >780‑Fold Improvement Over the Prototypical Antagonist HC‑030031
In a recombinant human TRPA1 calcium‑flux (FLIPR) assay, 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide inhibited AITC‑induced Ca2+ influx with an IC50 of 6.90 nM [1]. The classical TRPA1 antagonist HC‑030031, which serves as a widely used tool compound, exhibits an IC50 of 5,400 nM (5.4 µM) in comparable cellular assays [2]. This represents a 783‑fold improvement in potency for the target compound.
| Evidence Dimension | TRPA1 antagonism (IC50, nM) |
|---|---|
| Target Compound Data | 6.90 nM (recombinant human TRPA1, HEK293F cells, AITC‑stimulated Ca2+ flux) |
| Comparator Or Baseline | HC‑030031: 5,400 nM (rat TRPA1, CHO cells, AITC‑stimulated Ca2+ influx) |
| Quantified Difference | 783‑fold lower IC50 (higher potency) |
| Conditions | Recombinant human TRPA1 expressed in HEK293F cells; AITC (allyl isothiocyanate) stimulation; Ca2+ flux measured by FLIPR. |
Why This Matters
A >780‑fold potency window over the most commonly used TRPA1 tool compound translates into lower concentrations needed for in‑vitro target engagement, reduced off‑target risk at the high micromolar concentrations required for HC‑030031, and lower compound consumption in screening cascades.
- [1] BindingDB entry BDBM50652931: Antagonist activity at recombinant human TRPA1 expressed in HEK293F cells assessed as reduction in AITC‑induced increase in intracellular Ca2+ level. IC50 = 6.90 nM. Curated from ChEMBL/Abbott Laboratories. View Source
- [2] McNamara CR et al. TRPA1 mediates formalin‑induced pain. Proc Natl Acad Sci U S A. 2007; 104(33):13525‑30. DOI: 10.1073/pnas.0705924104. (HC‑030031 IC50 = 5.4 µM). View Source
